Velnacrine-d4

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Properties

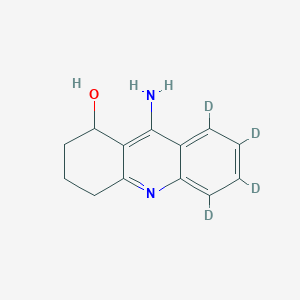

Molecular Formula |

C13H14N2O |

|---|---|

Molecular Weight |

218.29 g/mol |

IUPAC Name |

9-amino-5,6,7,8-tetradeuterio-1,2,3,4-tetrahydroacridin-1-ol |

InChI |

InChI=1S/C13H14N2O/c14-13-8-4-1-2-5-9(8)15-10-6-3-7-11(16)12(10)13/h1-2,4-5,11,16H,3,6-7H2,(H2,14,15)/i1D,2D,4D,5D |

InChI Key |

HLVVITIHAZBPKB-GYABSUSNSA-N |

Isomeric SMILES |

[2H]C1=C(C(=C2C(=C1[2H])C(=C3C(CCCC3=N2)O)N)[2H])[2H] |

Canonical SMILES |

C1CC(C2=C(C3=CC=CC=C3N=C2C1)N)O |

Origin of Product |

United States |

Foundational & Exploratory

What is Velnacrine-d4 and its chemical properties

For Researchers, Scientists, and Drug Development Professionals

This in-depth guide provides a comprehensive overview of Velnacrine-d4, a deuterated analog of the cholinesterase inhibitor Velnacrine. This document details its chemical properties, mechanism of action, and relevant experimental methodologies, presenting a valuable resource for professionals in the fields of pharmacology and drug development.

Core Chemical Properties

This compound is a stable, deuterium-labeled version of Velnacrine.[1] The introduction of deuterium atoms can offer advantages in metabolic studies and can be a useful tool in pharmacokinetic research. While specific experimental data for this compound is limited in publicly available literature, the fundamental chemical properties are based on the parent compound, Velnacrine.

| Property | Value | Source |

| Chemical Name | This compound | MedchemExpress |

| Molecular Formula (Hydrochloride) | C₁₃H₁₁D₄ClN₂O | PubChem |

| Parent Compound Formula | C₁₃H₁₄N₂O | Wikipedia |

| Parent Compound Molar Mass | 214.268 g/mol | Wikipedia |

| Parent Compound IUPAC Name | 9-amino-1,2,3,4-tetrahydroacridin-1-ol | Wikipedia |

| Parent Compound CAS Number | 124027-47-0 | Wikipedia |

Mechanism of Action: Cholinesterase Inhibition

Velnacrine, the parent compound of this compound, functions as an inhibitor of cholinesterase enzymes, specifically acetylcholinesterase (AChE) and butyrylcholinesterase.[2] By inhibiting these enzymes, Velnacrine prevents the breakdown of the neurotransmitter acetylcholine. This leads to an increased concentration of acetylcholine in the synaptic cleft, thereby enhancing cholinergic neurotransmission.[3] This mechanism is the basis for its investigation as a potential therapeutic agent for Alzheimer's disease, a condition characterized by a deficit in central cholinergic transmission.[3][4]

Experimental Protocols

Synthesis of Tacrine (Parent Compound)

A common synthetic route to Tacrine, the parent compound of Velnacrine, involves a multi-step process. A representative synthesis is described in research focused on developing derivatives of Tacrine. The yield of Tacrine in one such synthesis was reported to be 68%, with a melting range of 181.1-182.1°C.[4] The synthesis of this compound would involve a similar pathway with the introduction of deuterium-labeled reagents at an appropriate step.

Key Analytical Techniques for Synthesis Confirmation:

-

Fourier-Transform Infrared Spectroscopy (FT-IR): To identify characteristic functional groups.

-

CHN Analysis: To determine the elemental composition.

-

Gas Chromatography-Flame Ionization Detection (GC-FID): To assess purity and retention time.[4]

-

Mass Spectrometry (APCI-MS, GC-MS): To confirm the molecular mass and fragmentation patterns.[4] For Tacrine, a molecular mass of 198 g/mol was confirmed.[4]

Analytical Workflow for Quantification

The quantification of Velnacrine and its deuterated analog in biological matrices is typically achieved using liquid chromatography-mass spectrometry (LC-MS). This technique offers high sensitivity and selectivity.

References

- 1. medchemexpress.com [medchemexpress.com]

- 2. Velnacrine - Wikipedia [en.wikipedia.org]

- 3. Velnacrine in Alzheimer's Disease : An Initial Appraisal of its Clinical Potential - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. "Synthesis and characterisation of an acetylcholinesterase inhibitor" by Elijah Rahman-Riding [pearl.plymouth.ac.uk]

Velnacrine-d4: A Technical Guide to Synthesis and Isotopic Labeling

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the synthesis of Velnacrine and its deuterated analog, Velnacrine-d4. It includes detailed experimental protocols, quantitative data from clinical studies, and a visualization of the compound's mechanism of action. Velnacrine, or 9-amino-1,2,3,4-tetrahydroacridin-1-ol, is a potent acetylcholinesterase inhibitor and a major active metabolite of tacrine.[1] The introduction of deuterium at specific positions within the Velnacrine molecule can offer advantages in pharmacokinetic profiling and metabolic studies.

I. Synthesis of Velnacrine

The synthesis of Velnacrine can be achieved through a multi-step process, with the key step being the Friedländer annulation, a classic method for the synthesis of quinolines and their derivatives.[2][3]

Experimental Protocol:

The synthesis of Velnacrine (designated as compound 1a in some literature) involves the reaction of an appropriate anthranilonitrile with a cyclic ketone.[4]

Step 1: Friedländer Annulation

-

A mixture of 2-aminobenzonitrile (1.0 eq) and cyclohexan-1,3-dione (1.1 eq) is heated in the presence of a suitable catalyst, such as anhydrous aluminum chloride, in a high-boiling solvent like dichloroethane.[2]

-

The reaction mixture is refluxed for several hours until the starting materials are consumed, as monitored by thin-layer chromatography (TLC).

-

Upon completion, the reaction is cooled to room temperature and quenched with an aqueous solution of a mild base, such as sodium bicarbonate.

-

The crude product is extracted with an organic solvent (e.g., dichloromethane or ethyl acetate).

-

The organic layers are combined, dried over anhydrous sodium sulfate, filtered, and concentrated under reduced pressure to yield the intermediate product.

Step 2: Reduction of the Ketone

-

The intermediate from Step 1 is dissolved in a suitable solvent, such as methanol or ethanol.

-

A reducing agent, for example, sodium borohydride (NaBH4), is added portion-wise at 0°C.

-

The reaction is stirred at room temperature until the reduction is complete (monitored by TLC).

-

The solvent is removed under reduced pressure, and the residue is partitioned between water and an organic solvent.

-

The organic layer is separated, dried, and concentrated to give the crude Velnacrine.

Step 3: Purification

-

The crude Velnacrine is purified by column chromatography on silica gel using an appropriate eluent system (e.g., a gradient of methanol in dichloromethane) to afford the pure compound.

-

The structure and purity of the final product are confirmed by spectroscopic methods such as 1H NMR, 13C NMR, and mass spectrometry.

II. Isotopic Labeling: Synthesis of this compound

The synthesis of this compound involves the incorporation of four deuterium atoms into the aromatic ring of the molecule. This can be achieved by using a deuterated starting material or by performing a hydrogen-deuterium exchange reaction on an intermediate or the final product. A plausible method involves the deuteration of the aromatic ring of a suitable precursor.[5][6][7]

Experimental Protocol:

Step 1: Deuteration of 2-Aminobenzonitrile

-

2-Aminobenzonitrile is subjected to a hydrogen-deuterium exchange reaction. This can be achieved using a platinum catalyst (e.g., Pt/C) in the presence of a deuterium source like heavy water (D₂O) and H₂ gas.[7]

-

The reaction is carried out in a sealed vessel at an elevated temperature (e.g., 150-180°C) for an extended period (e.g., 24-48 hours) to ensure a high degree of deuteration on the aromatic ring.

-

After the reaction, the catalyst is filtered off, and the deuterated 2-aminobenzonitrile-d4 is isolated and purified.

Step 2: Synthesis of this compound

-

The deuterated 2-aminobenzonitrile-d4 is then used as the starting material in the Friedländer annulation reaction with cyclohexan-1,3-dione, following the same procedure as described for the synthesis of unlabeled Velnacrine (Section I, Step 1).

-

The subsequent reduction of the ketone (Section I, Step 2) and purification (Section I, Step 3) will yield this compound.

-

The level and position of deuterium incorporation must be confirmed by 2H NMR and mass spectrometry.

III. Mechanism of Action: Acetylcholinesterase Inhibition

Velnacrine exerts its therapeutic effect by inhibiting the enzyme acetylcholinesterase (AChE).[8] AChE is responsible for the breakdown of the neurotransmitter acetylcholine (ACh) in the synaptic cleft.[9][10] By inhibiting AChE, Velnacrine increases the concentration and duration of action of acetylcholine, thereby enhancing cholinergic neurotransmission.[11][12]

Caption: Velnacrine's mechanism of action.

IV. Clinical Data Summary

Velnacrine has been evaluated in clinical trials for the treatment of Alzheimer's disease. The following tables summarize key quantitative data from these studies.

| Study Design | Number of Patients | Treatment Groups | Duration | Primary Efficacy Measures |

| Double-blind, placebo-controlled | 735 | Velnacrine (10, 25, 50, 75 mg t.i.d.), Placebo | Dose-ranging followed by 6-week replication | ADAS-Cog, Physician's Clinical Global Impression of Change |

| Double-blind, placebo-controlled | 449 | Velnacrine (150 mg/d), Velnacrine (225 mg/d), Placebo | 24 weeks | ADAS-Cog, Clinical Global Impression of Change |

| Efficacy Results | Velnacrine Group | Placebo Group | p-value | Reference |

| ADAS-Cog Improvement (Dose-replication study) | Statistically significant improvement | - | < 0.001 | [2] |

| Physician's Clinical Global Impression of Change (Dose-replication study) | Significantly improved | - | < 0.05 | [2] |

| ADAS-Cog Change (24-week study) | No deterioration | Deterioration | < 0.05 | [4] |

| Adverse Events | Velnacrine (150 mg/d) | Velnacrine (225 mg/d) | Placebo | Reference |

| Treatment-related adverse clinical events | 28% | 30% | 36% | [4] |

| Reversible abnormal liver function tests (discontinuation) | 30% | 24% | 3% | [4] |

V. Experimental Workflow Diagrams

Synthesis of Velnacrine

Caption: Workflow for the synthesis of Velnacrine.

Synthesis of this compound

Caption: Proposed workflow for the synthesis of this compound.

References

- 1. caymanchem.com [caymanchem.com]

- 2. researchgate.net [researchgate.net]

- 3. A Sustainable Synthetic Approach to Tacrine and Cholinesterase Inhibitors in Deep Eutectic Solvents under Aerobic Conditions - PMC [pmc.ncbi.nlm.nih.gov]

- 4. 9-Amino-1,2,3,4-tetrahydroacridin-1-ols: synthesis and evaluation as potential Alzheimer's disease therapeutics - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. US8093422B2 - Method for deuteration of an aromatic ring - Google Patents [patents.google.com]

- 6. pubs.acs.org [pubs.acs.org]

- 7. academic.oup.com [academic.oup.com]

- 8. Velnacrine - Wikipedia [en.wikipedia.org]

- 9. Acetylcholinesterase - Wikipedia [en.wikipedia.org]

- 10. Acetylcholinesterase Inhibitors: Pharmacology and Toxicology - PMC [pmc.ncbi.nlm.nih.gov]

- 11. Acetylcholinesterase inhibitor - Wikipedia [en.wikipedia.org]

- 12. Physiology, Acetylcholinesterase - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]

Pharmacokinetic Profile of Velnacrine and its Metabolites: A Technical Overview

For Researchers, Scientists, and Drug Development Professionals

Introduction

Velnacrine, a hydroxylated derivative of tacrine, was investigated as a potential therapeutic agent for Alzheimer's disease due to its properties as a centrally acting cholinesterase inhibitor.[1][2] Understanding the pharmacokinetic profile of a drug candidate is crucial for its development and clinical application. This document provides a technical overview of the available pharmacokinetic data on velnacrine and its metabolites, based on publicly accessible scientific literature. It is important to note that detailed quantitative data and comprehensive metabolic pathways for velnacrine are not extensively available in the public domain.

Pharmacokinetic Profile of Velnacrine

Velnacrine exhibits rapid absorption following oral administration.[3] Pharmacokinetic studies, primarily conducted in healthy elderly subjects, have demonstrated dose-dependent increases in key exposure parameters.[3]

Absorption and Distribution

-

Absorption: Velnacrine is readily absorbed from the gastrointestinal tract.[3]

-

Distribution: While specific tissue distribution data in humans is limited, as a centrally acting agent, it is designed to cross the blood-brain barrier. Velnacrine has been found to bind to plasma proteins, including albumin and alpha 1-acid glycoprotein.[4] The extent of this binding has been observed to decrease as the concentration of the drug increases.[4]

Metabolism and Excretion

The metabolism of velnacrine is not fully elucidated in publicly available literature. However, it is known to be a metabolite of tacrine and is further metabolized itself.[1][5]

-

Metabolism: Velnacrine is known to be metabolized into dihydroxy velnacrine metabolites.[1] The specific cytochrome P450 (CYP) enzymes involved in its metabolism have not been definitively identified in the available literature, although studies on tacrine suggest the involvement of the CYP1A subfamily.[6]

-

Excretion: A study in healthy elderly subjects indicated that approximately 11-30% of the administered dose of velnacrine is excreted in the urine.[3] The elimination half-life of velnacrine has been reported to be in the range of 1.6 to 6 hours.[7]

Quantitative Pharmacokinetic Data

Table 1: Summary of Velnacrine Pharmacokinetic Parameters (Qualitative and Semi-Quantitative)

| Parameter | Observation | Citation |

| Absorption | Rapidly absorbed after oral administration. | [3] |

| Cmax | Increases with dose. | [3] |

| AUC | Increases with dose. | [3] |

| Tmax | Unaffected by dosage or multiple dosing in one study. | [3] |

| Half-life (t½) | Reported as 1.6-6 hours; unaffected by dosage or multiple dosing in one study. | [3][7] |

| Steady State | Reached between days 2 and 3 of multiple dosing. | [3] |

| Protein Binding | Binds to albumin and alpha 1-acid glycoprotein; binding decreases with increasing concentration. | [4] |

| Excretion | Approximately 11-30% of the dose is excreted in the urine. | [3] |

| Metabolites | Known to be metabolized to dihydroxy velnacrine metabolites. | [1] |

Experimental Protocols

Detailed experimental protocols for the quantification of velnacrine and its metabolites are not extensively described in the available literature. However, the methodologies employed in pharmacokinetic studies of similar compounds typically involve the following steps:

Quantification of Velnacrine in Biological Matrices

High-Performance Liquid Chromatography (HPLC) is a common analytical technique for the quantification of drugs and their metabolites in biological fluids such as plasma and urine. A typical HPLC method for velnacrine analysis would likely involve:

-

Sample Preparation:

-

Protein Precipitation: To remove proteins from plasma samples, a precipitating agent such as acetonitrile or methanol would be added. The mixture would then be centrifuged, and the supernatant, containing the drug, would be collected for analysis.

-

Liquid-Liquid Extraction (LLE) or Solid-Phase Extraction (SPE): These techniques can also be used to isolate the analyte of interest from the biological matrix and to concentrate the sample.

-

-

Chromatographic Separation:

-

Column: A reverse-phase column (e.g., C18) would likely be used to separate velnacrine from endogenous components of the biological matrix.

-

Mobile Phase: A mixture of an aqueous buffer (e.g., phosphate buffer or formic acid in water) and an organic solvent (e.g., acetonitrile or methanol) would be used as the mobile phase. The composition of the mobile phase could be constant (isocratic elution) or varied over time (gradient elution) to achieve optimal separation.

-

-

Detection:

-

UV Detection: Velnacrine contains a chromophore that allows for its detection using an ultraviolet (UV) detector at a specific wavelength.

-

Mass Spectrometry (MS): For higher sensitivity and selectivity, HPLC coupled with a mass spectrometer (LC-MS) or tandem mass spectrometer (LC-MS/MS) would be the method of choice. This allows for the precise measurement of the mass-to-charge ratio of the parent drug and its metabolites.

-

Velnacrine Metabolism Pathway

The metabolic pathway of velnacrine has not been fully characterized in the available literature. It is known that velnacrine is the 1-hydroxy metabolite of tacrine and is further metabolized to dihydroxy derivatives.[1] A putative metabolic pathway is presented below.

Caption: Putative metabolic pathway of Velnacrine.

Conclusion

This technical overview summarizes the publicly available pharmacokinetic information for velnacrine. The data indicates that velnacrine is rapidly absorbed and shows dose-proportional increases in exposure. However, there is a notable lack of detailed quantitative data for both the parent drug and its metabolites, as well as comprehensive information on its metabolic pathways and the specific enzymes involved. Further research would be necessary to fully characterize the pharmacokinetic profile of velnacrine and its metabolites to meet the rigorous standards of modern drug development. The information presented here is intended to provide a foundation for researchers and scientists in the field, while also highlighting the existing gaps in the scientific literature.

References

- 1. Human Metabolome Database: Showing metabocard for Velnacrine (HMDB0042058) [hmdb.ca]

- 2. Velnacrine in Alzheimer's Disease : An Initial Appraisal of its Clinical Potential - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Multiple dose pharmacokinetics, safety, and tolerance of velnacrine (HP 029) in healthy elderly subjects: a potential therapeutic agent for Alzheimer's disease - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. Pharmacokinetics in Older Adults - Geriatrics - MSD Manual Professional Edition [msdmanuals.com]

- 5. researchgate.net [researchgate.net]

- 6. researchgate.net [researchgate.net]

- 7. Evaluation of human plasma sample preparation protocols for untargeted metabolic profiles analyzed by UHPLC-ESI-TOF-MS - PubMed [pubmed.ncbi.nlm.nih.gov]

Velnacrine: A Historical and Technical Analysis in Alzheimer's Disease Research

Foreword: This document provides an in-depth technical guide on the historical context of Velnacrine (HP 029), an early acetylcholinesterase inhibitor investigated for the treatment of Alzheimer's disease. It is intended for researchers, scientists, and drug development professionals, offering a detailed look into its mechanism of action, clinical evaluation, and the challenges that ultimately led to the discontinuation of its development.

Introduction: The Cholinergic Hypothesis and the Dawn of a Therapeutic Strategy

The development of Velnacrine in the late 1980s and early 1990s was rooted in the "cholinergic hypothesis" of Alzheimer's disease. This hypothesis posited that a significant portion of the cognitive decline observed in Alzheimer's patients was due to a deficit in the neurotransmitter acetylcholine (ACh) in the brain. Consequently, inhibiting the enzyme responsible for ACh degradation, acetylcholinesterase (AChE), was proposed as a viable therapeutic strategy to enhance cholinergic neurotransmission and thereby alleviate cognitive symptoms. Velnacrine, a centrally acting cholinesterase inhibitor, emerged as a promising candidate in this new wave of potential Alzheimer's therapies. It is a hydroxylated derivative of tacrine, the first cholinesterase inhibitor to undergo extensive clinical trials for this purpose.

Mechanism of Action: Inhibition of Cholinesterases

Velnacrine exerts its pharmacological effect by inhibiting both acetylcholinesterase (AChE) and butyrylcholinesterase (BChE). By blocking these enzymes, Velnacrine increases the concentration and duration of action of acetylcholine in the synaptic cleft, thereby enhancing cholinergic signaling.

Signaling Pathway

The primary signaling pathway influenced by Velnacrine is the cholinergic pathway. The diagram below illustrates the basic mechanism of action.

Preclinical and Clinical Evaluation

Velnacrine underwent a series of preclinical and clinical studies to assess its efficacy and safety.

Quantitative Data Summary

The following tables summarize the key quantitative data available for Velnacrine.

| Parameter | Value | Source |

| Cytotoxicity (LC50) | ||

| Velnacrine (HepG2 cells) | 84 - 190 µg/mL | [1] |

| Dihydroxy Velnacrine Metabolites (HepG2 cells) | 251 - 434 µg/mL | [1] |

Table 1: Cytotoxicity Data for Velnacrine and its Metabolites.

| Trial | Patient Population (N) | Dosing Regimen | Key Efficacy Findings (ADAS-Cog) | Key Safety Findings | Source |

| The Mentane Study Group | 735 (mild-to-severe AD) | 10, 25, 50, 75 mg t.i.d. (dose-ranging) | Statistically significant improvement (p < 0.001); highest dose averaged a 4.1-point improvement. | Asymptomatic elevation in liver transaminase levels in 29% of patients. | [2] |

| Double-blind, placebo-controlled study | 236 (NINCDS-ADRDA criteria for AD) | 30, 75, 150, 225 mg/day (dose-ranging) | Statistically significant improvement at 2, 4, and 6 weeks (p < 0.004, p < 0.025, p < 0.001 respectively). | Asymptomatic elevation of liver transaminases in 28% of patients. Cholinergic side effects (diarrhea, nausea, vomiting). | [2] |

| Long-term effectiveness and safety study | 449 (probable AD) | 150 mg/d or 225 mg/d for 24 weeks | Deterioration in placebo group, no deterioration in Velnacrine groups. 225 mg dose favored over 150 mg. | Reversible abnormal liver function tests leading to discontinuation in 30% (150mg) and 24% (225mg) of patients. | |

| US Dose-Finding Trial | 423 | Up to 225 mg/day for 6 weeks | Modest benefit in about one-third of patients. | Elevated plasma hepatic enzymes leading to discontinuation in 27% of participants. | |

| European Trial | 35 | 150 mg/day for 10 days | Superior to placebo, notably in language, praxis, and memory. | Not specified. |

Table 2: Summary of Key Velnacrine Clinical Trials.

Experimental Protocols

A standard method for determining acetylcholinesterase activity and inhibition is the Ellman's method. The following is a generalized protocol based on commonly used procedures.

Protocol Steps:

-

Prepare Reagents: Prepare solutions of phosphate buffer (pH 8.0), acetylcholinesterase enzyme, 5,5'-dithiobis-(2-nitrobenzoic acid) (DTNB), acetylthiocholine iodide (substrate), and the inhibitor (Velnacrine) at various concentrations.

-

Reaction Setup: In a 96-well plate, add the phosphate buffer, AChE solution, and either the Velnacrine solution (for the test wells) or buffer (for the control wells).

-

Pre-incubation: Incubate the plate for a defined period (e.g., 15 minutes) at a specific temperature (e.g., 37°C) to allow the inhibitor to interact with the enzyme.

-

Add DTNB: Add the DTNB solution to all wells.

-

Initiate Reaction: Add the acetylthiocholine iodide solution to all wells to start the enzymatic reaction.

-

Measurement: Immediately measure the absorbance at 412 nm using a microplate reader at timed intervals. The yellow color produced from the reaction of thiocholine (a product of acetylcholine hydrolysis) with DTNB is proportional to the enzyme activity.

-

Data Analysis: Calculate the percentage of inhibition for each concentration of Velnacrine compared to the control. The IC50 value, the concentration of inhibitor that causes 50% inhibition of the enzyme, can then be determined.

The clinical trials for Velnacrine generally followed a double-blind, placebo-controlled, randomized design.

Key Components of the Clinical Trials:

-

Patient Population: Patients were typically diagnosed with probable Alzheimer's disease according to the National Institute of Neurological and Communicative Disorders and Stroke and the Alzheimer's Disease and Related Disorders Association (NINCDS-ADRDA) criteria.[2] The severity of dementia ranged from mild to severe.

-

Inclusion Criteria (General):

-

Diagnosis of probable Alzheimer's Disease.

-

Age typically within a specified range (e.g., over 50).

-

A reliable caregiver to ensure compliance.

-

-

Exclusion Criteria (General):

-

Other neurological or psychiatric conditions that could cause dementia.

-

Significant unstable medical conditions.

-

Use of other investigational drugs.

-

-

Study Design: Most studies were double-blind and placebo-controlled, with patients randomly assigned to receive either Velnacrine or a placebo. Some trials included a dose-ranging phase to identify the optimal dose for each patient, followed by a fixed-dose phase.

-

Outcome Measures:

-

Primary: Alzheimer's Disease Assessment Scale-cognitive subscale (ADAS-Cog) and the Clinician's Global Impression of Change (CGIC).

-

Secondary: Assessments of daily living activities and caregiver burden.

-

-

Safety Assessments: Regular monitoring of adverse events and laboratory parameters, with a particular focus on liver function tests (transaminases).

The Challenge of Hepatotoxicity

A significant and ultimately decisive factor in the discontinuation of Velnacrine's development was its association with hepatotoxicity. A substantial percentage of patients in clinical trials experienced asymptomatic elevations in liver transaminases, indicating liver inflammation.[2]

Proposed Mechanism of Hepatotoxicity

While the exact molecular mechanism of Velnacrine-induced hepatotoxicity was not fully elucidated at the time, it is believed to be related to the formation of reactive metabolites during its metabolism in the liver.

Hypothesized Steps:

-

Metabolic Activation: Velnacrine is metabolized by cytochrome P450 enzymes in the liver.

-

Formation of Reactive Metabolites: This metabolic process can lead to the formation of chemically reactive intermediates, such as quinone-imines.

-

Cellular Damage: These reactive metabolites can then cause cellular damage through several mechanisms:

-

Covalent Binding: They can covalently bind to cellular proteins, forming protein adducts. These adducts can disrupt normal cellular function and may be recognized by the immune system as foreign, triggering an immune response against the hepatocytes.

-

Oxidative Stress: The reactive metabolites can lead to an increase in oxidative stress within the hepatocytes.

-

Mitochondrial Dysfunction: Oxidative stress can damage mitochondria, the powerhouses of the cell, leading to impaired energy production and further cellular stress.

-

-

Hepatocyte Injury: The culmination of these events is injury and, in severe cases, necrosis of the liver cells, leading to the observed elevation in liver enzymes.

Conclusion and Legacy

Velnacrine, while showing modest efficacy in improving cognitive symptoms in a subset of Alzheimer's patients, ultimately failed to gain regulatory approval due to its significant risk of hepatotoxicity. The challenges encountered with Velnacrine, and its predecessor tacrine, highlighted the critical importance of safety and tolerability in the development of drugs for chronic conditions like Alzheimer's disease.

The story of Velnacrine serves as a crucial case study in the history of Alzheimer's drug development. It underscored the potential of the cholinergic strategy while simultaneously revealing the hurdles of translating a theoretical mechanism into a safe and effective long-term treatment. The lessons learned from the Velnacrine clinical trials informed the development of subsequent, better-tolerated acetylcholinesterase inhibitors that are still in use today. The focus on identifying and managing adverse effects, particularly hepatotoxicity, became a central theme in the development of all future Alzheimer's medications.

References

Velnacrine-d4: A Technical Overview of its Chemical Properties and Mechanism of Action

This technical guide provides an in-depth overview of the chemical structure, molecular weight, and mechanism of action of Velnacrine-d4. It is intended for researchers, scientists, and professionals in the field of drug development. This document details experimental protocols for synthesis and analysis and includes a visualization of its primary signaling pathway.

Chemical Structure and Properties

This compound is the deuterated form of Velnacrine, an inhibitor of cholinesterase enzymes. The incorporation of four deuterium atoms provides a stable isotopic label useful in metabolic and pharmacokinetic studies.

| Property | Data |

| IUPAC Name | 9-amino-5,6,7,8-tetradeuterio-1,2,3,4-tetrahydroacridin-1-ol;hydrochloride[1] |

| Molecular Formula | C₁₃H₁₁D₄N₂O · HCl |

| Molecular Weight | 254.75 g/mol [1] |

| Chemical Structure | A textual representation of the chemical structure is as follows: A four-ring system where a deuterated benzene ring is fused to a nitrogen-containing heterocyclic ring, which is in turn fused to a cyclohexanol ring bearing an amino group. |

Mechanism of Action

Velnacrine is a reversible inhibitor of both acetylcholinesterase (AChE) and butyrylcholinesterase (BChE).[2] These enzymes are responsible for the hydrolysis of the neurotransmitter acetylcholine in the synaptic cleft.[2] By inhibiting AChE and BChE, Velnacrine increases the concentration and duration of action of acetylcholine at cholinergic synapses.[3][4] This enhancement of cholinergic neurotransmission is the primary mechanism underlying its investigation for symptomatic treatment of conditions characterized by a cholinergic deficit, such as Alzheimer's disease.[2]

Signaling Pathway Visualization

The following diagram illustrates the mechanism of action of Velnacrine as a cholinesterase inhibitor at the synaptic cleft.

Experimental Protocols

The following sections detail representative experimental protocols for the synthesis and analysis of Velnacrine and its analogues.

Synthesis of the Velnacrine Core Structure

Disclaimer: This protocol is for the synthesis of tacrine and is provided as a representative example.

Reaction: Friedländer annulation of 2-aminobenzonitrile with cyclohexanone.

Materials:

-

2-Aminobenzonitrile

-

Cyclohexanone

-

Zinc Chloride/Choline Chloride (1:1 mol/mol) Deep Eutectic Solvent (DES)

-

10% Sodium Hydroxide solution

-

Isopropanol

Procedure:

-

To 1 g of the ZnCl₂/ChCl DES, add 2-aminobenzonitrile (1 mmol, 118 mg) and cyclohexanone (1 mmol, 98 mg).[5]

-

Heat the reaction mixture to 120 °C for 3 hours.[5]

-

Cool the mixture to room temperature and remove any volatile components under reduced pressure.[5]

-

Add 300 µL of a 10% NaOH solution to the residue and stir for an additional 3 hours.[5]

-

Filter the resulting solid and wash the filter cake with water.[5]

-

The crude product is then purified by stirring with isopropanol (1 mL) for 1 hour, followed by filtration to yield the final product.[5]

Analysis of Cholinesterase Inhibition: Ellman's Assay

The Ellman's assay is a colorimetric method used to measure cholinesterase activity and inhibition.[1][2][6]

Materials:

-

0.1 M Phosphate Buffer (pH 8.0)

-

Acetylcholinesterase (AChE) solution (1 U/mL)

-

This compound stock solution (in a suitable solvent like DMSO, diluted in buffer)

-

10 mM 5,5'-dithiobis-(2-nitrobenzoic acid) (DTNB)

-

14 mM acetylthiocholine iodide (ATCI)

-

96-well microplate

-

Microplate reader

Procedure:

-

In each well of a 96-well plate, add 140 µL of 0.1 M phosphate buffer (pH 8.0).[1]

-

Add 10 µL of the this compound solution at various concentrations to the sample wells. For control wells, add 10 µL of the solvent vehicle.[1]

-

Add 10 µL of the AChE solution (1 U/mL) to all wells.[1]

-

Incubate the plate at 25 °C for 10 minutes.[1]

-

Following incubation, add 10 µL of 10 mM DTNB to the reaction mixture.[1]

-

Initiate the reaction by adding 10 µL of 14 mM ATCI.[1]

-

Immediately measure the absorbance at 412 nm using a microplate reader, and continue to take readings at regular intervals (e.g., every minute) for 10 minutes.

-

The rate of change in absorbance is proportional to the enzyme activity. The percentage of AChE inhibition is calculated using the following formula:

% Inhibition = [(Absorbance of Control - Absorbance of Sample) / Absorbance of Control] x 100

High-Performance Liquid Chromatography (HPLC) Analysis

HPLC can be employed for the purity assessment and quantification of this compound. A reverse-phase HPLC method would be suitable.

General HPLC Parameters:

-

Column: C18 reverse-phase column (e.g., 150 x 4.6 mm, 5 µm).

-

Mobile Phase: A gradient or isocratic mixture of an aqueous buffer (e.g., acetate or phosphate buffer) and an organic solvent (e.g., methanol or acetonitrile).

-

Flow Rate: Typically 0.5-1.5 mL/min.

-

Detection: UV detection at a wavelength determined by the UV absorbance maximum of Velnacrine.

-

Injection Volume: 10-20 µL.

Procedure Outline:

-

Prepare a stock solution of this compound in a suitable solvent (e.g., methanol).

-

Prepare a series of calibration standards by diluting the stock solution.

-

Set up the HPLC system with the appropriate column and mobile phase.

-

Inject the standards and the sample solution.

-

The concentration of this compound in the sample is determined by comparing its peak area to the calibration curve generated from the standards.

References

- 1. 3.10. Acetylcholinesterase Inhibition Assay [bio-protocol.org]

- 2. Simple and rapid colorimetric method for determination of erythrocyte and plasma cholinesterase activities and comparison with the standard Ellman’s method [publichealthtoxicology.com]

- 3. scribd.com [scribd.com]

- 4. scribd.com [scribd.com]

- 5. A Sustainable Synthetic Approach to Tacrine and Cholinesterase Inhibitors in Deep Eutectic Solvents under Aerobic Conditions - PMC [pmc.ncbi.nlm.nih.gov]

- 6. scielo.br [scielo.br]

Velnacrine-d4: A Technical Guide to Solubility and Stability in Common Laboratory Solvents

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide provides a comprehensive overview of the solubility and stability of Velnacrine-d4, a deuterated form of the cholinesterase inhibitor Velnacrine. Understanding these fundamental physicochemical properties is critical for the design and execution of preclinical and clinical studies, ensuring accurate and reproducible experimental outcomes. Due to the limited availability of specific data for this compound, this guide leverages information on Velnacrine and its common salt form, Velnacrine maleate, as a surrogate. The underlying assumption is that the deuteration of Velnacrine is unlikely to significantly alter its fundamental solubility and stability characteristics.

Solubility Profile

Table 1: Solubility of Velnacrine Maleate

| Solvent | Solubility | Concentration (Molar) | Notes |

| Dimethyl Sulfoxide (DMSO) | 100 mg/mL[1] | 302.72 mM[1] | Ultrasonic treatment may be required. Hygroscopic nature of DMSO can impact solubility; use of newly opened DMSO is recommended.[1] |

| Ethanol | Data not available | - | - |

| Water | Data not available | - | - |

| In vivo formulation 1 | ≥ 2.5 mg/mL[1] | 7.57 mM[1] | 10% DMSO, 40% PEG300, 5% Tween-80, 45% Saline.[1] |

| In vivo formulation 2 | ≥ 2.5 mg/mL[1] | 7.57 mM[1] | 10% DMSO, 90% (20% SBE-β-CD in Saline).[1] |

Velnacrine is a hydroxylated derivative of tacrine[2]. The presence of the hydroxyl group may slightly increase its polarity compared to the parent compound.

Experimental Protocol for Solubility Determination

For a definitive determination of this compound solubility, a standardized experimental protocol is recommended. The following workflow is based on established methods for API solubility assessment.

Stability Profile

The stability of a drug substance is a critical quality attribute that ensures its safety and efficacy over time. Stability studies are essential to determine appropriate storage conditions and shelf-life. While specific stability data for this compound is not available, information on the storage of Velnacrine maleate solutions provides valuable guidance.

Table 2: Recommended Storage Conditions for Velnacrine Maleate Solutions

| Storage Temperature | Duration | Notes |

| -80°C | 6 months[1] | In solvent.[1] Sealed storage, away from moisture.[1] |

| -20°C | 1 month[1] | In solvent.[1] Sealed storage, away from moisture.[1] |

Experimental Protocol for Stability Testing

A comprehensive stability study for this compound should be conducted according to established guidelines, such as those from the International Council for Harmonisation (ICH). The following workflow outlines a typical stability testing protocol.

Signaling Pathway Context

Velnacrine is a cholinesterase inhibitor. Its mechanism of action involves the inhibition of acetylcholinesterase (AChE), the enzyme responsible for the breakdown of the neurotransmitter acetylcholine. By inhibiting AChE, Velnacrine increases the levels and duration of action of acetylcholine in the synaptic cleft, thereby enhancing cholinergic neurotransmission. This is the primary mechanism by which it was investigated for the symptomatic treatment of Alzheimer's disease.

References

Velnacrine Derivatives: A Technical Guide to Therapeutic Potential and Mechanisms of Action

For Researchers, Scientists, and Drug Development Professionals

Abstract

Velnacrine, a reversible cholinesterase inhibitor, and its derivatives have been the subject of considerable research interest for their potential therapeutic applications, primarily in the context of neurodegenerative diseases such as Alzheimer's disease. This technical guide provides an in-depth overview of the current understanding of Velnacrine derivatives, focusing on their synthesis, biological evaluation, and multifaceted mechanisms of action. Beyond their primary role as inhibitors of acetylcholinesterase (AChE) and butyrylcholinesterase (BuChE), emerging evidence suggests that these compounds may exert their therapeutic effects through modulation of other key signaling pathways, including N-methyl-D-aspartate (NMDA) receptor antagonism, inhibition of amyloid-beta (Aβ) peptide aggregation, and anti-inflammatory responses. This document aims to serve as a comprehensive resource for researchers and drug development professionals, summarizing quantitative data, detailing experimental protocols, and visualizing complex biological pathways to facilitate further investigation and therapeutic development in this promising area.

Introduction

Alzheimer's disease (AD) is a progressive neurodegenerative disorder characterized by cognitive decline and memory loss. A key pathological hallmark of AD is the deficit in cholinergic neurotransmission due to the degradation of the neurotransmitter acetylcholine (ACh) by acetylcholinesterase (AChE) and butyrylcholinesterase (BuChE). Velnacrine, a hydroxylated derivative of tacrine, emerged as a second-generation cholinesterase inhibitor with a potentially improved therapeutic window.[1][2] The rationale for its investigation lies in its ability to increase synaptic levels of ACh, thereby enhancing cholinergic function.[1][3]

While initial clinical studies showed modest cognitive benefits in some Alzheimer's patients, concerns regarding hepatotoxicity have limited its widespread application.[3][4] This has spurred the development of a diverse range of Velnacrine derivatives with the aim of improving efficacy, selectivity, and safety profiles. This guide delves into the therapeutic potential of these derivatives, exploring not only their primary mechanism of cholinesterase inhibition but also their engagement with other critical pathways implicated in the pathophysiology of neurodegenerative diseases.

Data Presentation: In Vitro Efficacy of Velnacrine Derivatives

The inhibitory potency of Velnacrine derivatives against acetylcholinesterase (AChE) and butyrylcholinesterase (BuChE) is a critical determinant of their therapeutic potential. The following tables summarize the available quantitative data, primarily half-maximal inhibitory concentrations (IC50) and inhibition constants (Ki), for a selection of these compounds. This structured presentation allows for a clear comparison of their relative potencies and selectivities.

| Compound/Derivative | Target | IC50 (µM) | Ki (nM) | Reference |

| Velnacrine (HP-029) | Acetylcholinesterase | - | - | [2] |

| 9-Amino-1,2,3,4-tetrahydroacridin-1-ol maleate (1a) | Acetylcholinesterase | - | - | [2] |

| 9-(Benzylamino)-1,2,3,4-tetrahydroacridin-1-ol maleate (1p) | Acetylcholinesterase | - | - | [2] |

| 9-(Benzylamino)-1,2,3,4-tetrahydroacridin-1-ol maleate (1p) | Noradrenaline Uptake | 0.070 | - | [2] |

| 9-(Benzylamino)-1,2,3,4-tetrahydroacridin-1-ol maleate (1p) | Dopamine Uptake | 0.30 | - | [2] |

| 6-bromo-9-amino-1,2,3,4-tetrahydroacridine | Acetylcholinesterase | 0.066 | - | [5] |

| Tacrine | Snake Venom AChE | 0.031 | 13 | [6] |

| Tacrine | Human Serum BuChE | 0.0256 | 12 | [6] |

| Uracil Derivative 4 | Acetylcholinesterase | 0.088 | - | [7] |

| Uracil Derivative 4 | Butyrylcholinesterase | 0.137 | - | [7] |

| Compound 9 (Donepezil-nicotinamide hybrid) | Acetylcholinesterase | 0.01087 | - | [8] |

| Phthalocyanine 3 | Acetylcholinesterase | 0.060 | - | [9] |

| Phthalocyanine 4 | Acetylcholinesterase | 0.060 | - | [9] |

| Phthalocyanine 1 | Butyrylcholinesterase | 0.024 | - | [9] |

| Succinimide Derivative (I) | Acetylcholinesterase | 31 | - | [10] |

| Succinimide Derivative (II) | Acetylcholinesterase | 29 | - | [10] |

| Compound S-I 26 | Acetylcholinesterase | <71.1 | - | [11] |

Note: The table includes data for tacrine and other cholinesterase inhibitors to provide a comparative context for the potency of Velnacrine derivatives. A comprehensive SAR analysis of various 9-amino-1,2,3,4-tetrahydroacridine derivatives has been conducted, revealing that steric effects at position 7 and electron-withdrawing effects at positions 6 and 7 significantly influence inhibitory activity.[5]

Experimental Protocols

General Synthesis of 9-Amino-1,2,3,4-tetrahydroacridin-1-ol Derivatives

A general and efficient method for the synthesis of Velnacrine and its derivatives involves the reaction of 2-aminobenzonitrile with a suitable cyclic ketone, such as cyclohexanone, in the presence of an acid catalyst.[12][13] A common catalyst used is p-toluenesulfonic acid monohydrate in a solvent like xylenes.[12][13] The reaction is typically carried out at reflux temperature for several hours. The resulting free base can then be converted to a salt, such as the hydrochloride or maleate salt, for improved solubility and stability.[2][12]

Example Protocol for the Synthesis of 9-amino-1,2,3,4-tetrahydroacridine (Tacrine, a precursor to Velnacrine): [12]

-

A solution of 2-aminobenzonitrile in xylenes with a catalytic amount of p-toluenesulfonic acid monohydrate is heated to reflux with stirring.

-

Cyclohexanone in xylenes is added to the refluxing mixture.

-

The mixture is refluxed for 8 to 12 hours.

-

After cooling, an additional amount of p-toluenesulfonic acid monohydrate is added, and the mixture is heated to reflux for another 3 to 7 hours.

-

The product, as the p-toluenesulfonic acid salt, is isolated by filtration.

-

The free base can be obtained by partitioning the salt between an organic solvent (e.g., dichloromethane) and an aqueous basic solution (e.g., 5% sodium hydroxide).

-

The organic phase is then washed, dried, and concentrated to yield the final product.

This general procedure can be adapted for the synthesis of various Velnacrine derivatives by using substituted 2-aminobenzonitriles or cyclic ketones.

In Vitro Cholinesterase Inhibition Assay (Ellman's Method)

The inhibitory activity of Velnacrine derivatives against AChE and BuChE is commonly determined using the spectrophotometric method developed by Ellman.[11] This assay is based on the reaction of thiocholine, a product of the enzymatic hydrolysis of acetylthiocholine or butyrylthiocholine, with 5,5'-dithiobis-(2-nitrobenzoic acid) (DTNB) to produce a yellow-colored product (5-thio-2-nitrobenzoate), which can be quantified by measuring the absorbance at 410-412 nm.

General Protocol: [11]

-

A solution of the test compound (Velnacrine derivative) at various concentrations is prepared.

-

In a 96-well plate, a solution of DTNB in a suitable buffer (e.g., potassium phosphate buffer, pH 8.0) is added to each well.

-

The test compound solution is then added to the wells.

-

The respective cholinesterase enzyme (AChE from electric eel or BuChE from equine serum) is added to each well, and the plate is pre-incubated.

-

The enzymatic reaction is initiated by the addition of the substrate (acetylthiocholine iodide for AChE or butyrylthiocholine iodide for BuChE).

-

The change in absorbance at 410 nm is measured over time using a microplate reader.

-

The percentage of inhibition is calculated by comparing the rate of reaction in the presence of the inhibitor to the rate of the uninhibited enzyme.

-

The IC50 value, the concentration of the inhibitor that causes 50% inhibition of the enzyme activity, is determined by plotting the percentage of inhibition against the logarithm of the inhibitor concentration.

Signaling Pathways and Mechanisms of Action

While the primary mechanism of action of Velnacrine derivatives is the inhibition of cholinesterases, their therapeutic potential may be enhanced by their ability to interact with other key signaling pathways implicated in neurodegeneration.

Cholinesterase Inhibition

The fundamental mechanism of Velnacrine and its derivatives is the reversible inhibition of both AChE and BuChE. By binding to the active site of these enzymes, they prevent the breakdown of acetylcholine, leading to an increase in its concentration in the synaptic cleft. This enhancement of cholinergic neurotransmission is believed to be responsible for the observed improvements in cognitive function.

Caption: Cholinesterase inhibition by Velnacrine derivatives.

NMDA Receptor Antagonism

The N-methyl-D-aspartate (NMDA) receptor, a glutamate receptor, plays a crucial role in synaptic plasticity and memory.[14][15] However, overactivation of NMDA receptors can lead to excitotoxicity, a process implicated in neuronal cell death in neurodegenerative diseases.[16] Some tacrine derivatives have been shown to act as non-competitive antagonists of the NMDA receptor, blocking the ion channel and preventing excessive calcium influx.[15][17] This suggests a neuroprotective role for these compounds beyond their effects on cholinergic signaling.

Caption: NMDA receptor antagonism by Velnacrine derivatives.

Inhibition of Amyloid-Beta Aggregation

The aggregation of amyloid-beta (Aβ) peptides into plaques is a central pathological feature of Alzheimer's disease. These aggregates are neurotoxic and contribute to synaptic dysfunction and neuronal loss. Several studies have suggested that tacrine and its derivatives can inhibit the aggregation of Aβ peptides, potentially by interfering with the initial nucleation process or by destabilizing pre-formed fibrils.[18][19] This anti-aggregation activity represents another important therapeutic avenue for Velnacrine derivatives.

Caption: Inhibition of amyloid-beta aggregation.

Anti-Inflammatory Effects via JAK-STAT Pathway Modulation

Neuroinflammation is increasingly recognized as a critical component of Alzheimer's disease pathology. The Janus kinase/signal transducer and activator of transcription (JAK-STAT) pathway is a key signaling cascade that regulates inflammatory responses.[20][21][22][23] Dysregulation of this pathway can lead to the overproduction of pro-inflammatory cytokines. Emerging evidence suggests that some cholinesterase inhibitors may possess anti-inflammatory properties, potentially through the modulation of the JAK-STAT pathway. This could involve the inhibition of pro-inflammatory cytokine signaling and the promotion of anti-inflammatory responses, thereby reducing neuroinflammation and its detrimental effects on neuronal health.

Caption: Potential modulation of the JAK-STAT pathway.

Conclusion and Future Directions

Velnacrine derivatives represent a promising class of multi-target compounds for the potential treatment of Alzheimer's disease and other neurodegenerative disorders. While their primary mechanism of action as cholinesterase inhibitors is well-established, their ability to engage with other critical pathological pathways, including excitotoxicity, amyloid-beta aggregation, and neuroinflammation, highlights their therapeutic potential. The data summarized in this guide underscores the importance of continued structure-activity relationship studies to optimize the potency, selectivity, and safety of these derivatives.

Future research should focus on several key areas:

-

Elucidation of Detailed Molecular Interactions: High-resolution structural studies of Velnacrine derivatives in complex with their various targets will be crucial for rational drug design.

-

In Vivo Efficacy and Safety Profiling: Comprehensive preclinical studies in relevant animal models of neurodegeneration are needed to validate the in vitro findings and to assess the therapeutic index of novel derivatives.

-

Exploration of Novel Derivatives: The synthesis and evaluation of new Velnacrine analogs with diverse structural modifications may lead to the discovery of compounds with superior multi-target activity and improved pharmacokinetic properties.

-

Clinical Translation: For the most promising candidates, well-designed clinical trials will be necessary to determine their efficacy and safety in human patients.

References

- 1. ovid.com [ovid.com]

- 2. 9-Amino-1,2,3,4-tetrahydroacridin-1-ols: synthesis and evaluation as potential Alzheimer's disease therapeutics - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Velnacrine in Alzheimer's Disease : An Initial Appraisal of its Clinical Potential - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. Velnacrine for Alzheimer's disease - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. SAR of 9-amino-1,2,3,4-tetrahydroacridine-based acetylcholinesterase inhibitors: synthesis, enzyme inhibitory activity, QSAR, and structure-based CoMFA of tacrine analogues - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. mdpi.com [mdpi.com]

- 7. Inhibition of acetylcholinesterase and butyrylcholinesterase with uracil derivatives: kinetic and computational studies - PMC [pmc.ncbi.nlm.nih.gov]

- 8. researchgate.net [researchgate.net]

- 9. researchgate.net [researchgate.net]

- 10. mdpi.com [mdpi.com]

- 11. Discovery of new acetylcholinesterase inhibitors for Alzheimer’s disease: virtual screening and in vitro characterisation - PMC [pmc.ncbi.nlm.nih.gov]

- 12. Method for the preparation of 9-amino-1,2,3,4-tetrahydroacridine - Patent 0500006 [data.epo.org]

- 13. CZ280649B6 - Process for preparing 9-amino-1,2,3,4-tetrahydroacridine - Google Patents [patents.google.com]

- 14. NMDA receptor antagonist - Wikipedia [en.wikipedia.org]

- 15. What are NMDA receptor antagonists and how do they work? [synapse.patsnap.com]

- 16. droracle.ai [droracle.ai]

- 17. iipseries.org [iipseries.org]

- 18. google.com [google.com]

- 19. m.youtube.com [m.youtube.com]

- 20. The JAK/STAT signaling pathway: from bench to clinic - PMC [pmc.ncbi.nlm.nih.gov]

- 21. file.medchemexpress.com [file.medchemexpress.com]

- 22. Frontiers | Regulation of the JAK/STAT signaling pathway in spinal cord injury: an updated review [frontiersin.org]

- 23. The role of JAK-STAT signaling within the CNS - PMC [pmc.ncbi.nlm.nih.gov]

Methodological & Application

Application Note: High-Throughput Analysis of Velnacrine in Human Plasma Using Velnacrine-d4 as an Internal Standard by LC-MS/MS

Abstract

This application note describes a robust and sensitive liquid chromatography-tandem mass spectrometry (LC-MS/MS) method for the quantitative analysis of Velnacrine in human plasma. Velnacrine-d4, a stable isotope-labeled analog, is employed as the internal standard to ensure accuracy and precision. The simple and efficient protein precipitation-based sample preparation, coupled with a rapid chromatographic separation, allows for a high-throughput analysis suitable for pharmacokinetic studies in drug development. This method demonstrates excellent linearity, precision, accuracy, and recovery, meeting the rigorous requirements for bioanalytical method validation.

Introduction

Velnacrine, also known as 9-amino-1,2,3,4-tetrahydroacridin-1-ol, is a potent, reversible inhibitor of acetylcholinesterase and has been investigated for the treatment of Alzheimer's disease.[1] Accurate and reliable quantification of Velnacrine in biological matrices is essential for pharmacokinetic and toxicokinetic studies. LC-MS/MS has become the preferred technique for bioanalysis due to its high sensitivity, selectivity, and speed.[2][3] The use of a stable isotope-labeled internal standard, such as this compound, is critical for correcting for variability in sample processing and matrix effects, thereby improving the overall quality of the analytical data.[4] This application note presents a fully validated LC-MS/MS method for the determination of Velnacrine in human plasma.

Experimental Protocols

Materials and Reagents

-

Velnacrine (purity ≥98%) and this compound (purity ≥98%, isotopic purity ≥99%) were sourced from a commercial supplier.

-

HPLC-grade methanol and acetonitrile were purchased from a reputable chemical supplier.

-

Formic acid (LC-MS grade) was also purchased from a reputable chemical supplier.

-

Human plasma (with K2EDTA as anticoagulant) was obtained from a certified biobank.

-

Ultrapure water was generated using a laboratory water purification system.

Instrumentation

A high-performance liquid chromatography (HPLC) system coupled to a triple quadrupole mass spectrometer with an electrospray ionization (ESI) source was used for this analysis.

Sample Preparation

-

Thaw plasma samples and vortex to ensure homogeneity.

-

To a 1.5 mL microcentrifuge tube, add 50 µL of plasma sample.

-

Add 10 µL of the internal standard working solution (this compound, 100 ng/mL in methanol).

-

Add 200 µL of acetonitrile to precipitate proteins.

-

Vortex the mixture for 1 minute.

-

Centrifuge at 13,000 rpm for 10 minutes at 4°C.

-

Transfer 100 µL of the supernatant to an HPLC vial for analysis.

Liquid Chromatography Conditions

| Parameter | Value |

| Column | C18, 2.1 x 50 mm, 1.8 µm |

| Mobile Phase A | 0.1% Formic Acid in Water |

| Mobile Phase B | 0.1% Formic Acid in Acetonitrile |

| Flow Rate | 0.4 mL/min |

| Gradient | 10% B to 90% B in 2.5 min, hold at 90% B for 1 min, return to 10% B in 0.1 min, and re-equilibrate for 1.4 min |

| Injection Volume | 5 µL |

| Column Temperature | 40°C |

| Run Time | 5.0 minutes |

Mass Spectrometry Conditions

| Parameter | Value |

| Ionization Mode | Electrospray Ionization (ESI), Positive |

| Scan Type | Multiple Reaction Monitoring (MRM) |

| Source Temperature | 550°C |

| IonSpray Voltage | 5500 V |

| Curtain Gas | 35 psi |

| Collision Gas | 9 psi |

MRM Transitions:

| Compound | Precursor Ion (m/z) | Product Ion (m/z) | Collision Energy (eV) |

| Velnacrine | 215.1 | 186.1 | 25 |

| This compound | 219.1 | 190.1 | 25 |

Results and Discussion

The developed LC-MS/MS method was validated according to regulatory guidelines. The validation parameters assessed included linearity, sensitivity, precision, accuracy, recovery, and matrix effect.

Linearity and Sensitivity

The calibration curve for Velnacrine in human plasma was linear over the concentration range of 0.1 to 100 ng/mL. The coefficient of determination (r²) was consistently ≥0.995. The lower limit of quantification (LLOQ) was established at 0.1 ng/mL with a signal-to-noise ratio greater than 10.

Table 1: Calibration Curve Parameters

| Analyte | Linear Range (ng/mL) | Regression Equation | r² |

| Velnacrine | 0.1 - 100 | y = 0.0254x + 0.0012 | 0.998 |

Precision and Accuracy

The intra- and inter-day precision and accuracy were evaluated at three quality control (QC) concentrations (low, medium, and high). The results are summarized in Table 2. The precision (%CV) was within 15%, and the accuracy (%Bias) was within ±15% for all QC levels, demonstrating the reliability of the method.

Table 2: Precision and Accuracy Data

| QC Level | Concentration (ng/mL) | Intra-day Precision (%CV) (n=6) | Intra-day Accuracy (%Bias) (n=6) | Inter-day Precision (%CV) (n=18) | Inter-day Accuracy (%Bias) (n=18) |

| Low | 0.3 | 6.8 | -2.5 | 8.2 | -1.8 |

| Medium | 10 | 4.5 | 1.2 | 5.9 | 0.9 |

| High | 80 | 3.1 | 0.5 | 4.3 | 0.7 |

Recovery and Matrix Effect

The extraction recovery of Velnacrine and this compound was determined by comparing the peak areas of extracted samples to those of post-extraction spiked samples. The matrix effect was evaluated by comparing the peak areas of post-extraction spiked samples to those of neat solutions. The results are presented in Table 3. The recovery was consistent and reproducible, and no significant matrix effect was observed.

Table 3: Recovery and Matrix Effect

| Analyte | Concentration (ng/mL) | Extraction Recovery (%) | Matrix Effect (%) |

| Velnacrine | 0.3 | 92.5 | 98.7 |

| 80 | 95.1 | 101.2 | |

| This compound | 100 | 94.3 | 99.5 |

Visualizations

Caption: Experimental workflow for the LC-MS/MS analysis of Velnacrine.

Caption: Role of the internal standard in quantitative LC-MS/MS analysis.

Conclusion

This application note details a rapid, sensitive, and reliable LC-MS/MS method for the quantification of Velnacrine in human plasma using this compound as an internal standard. The simple sample preparation and fast chromatography make it suitable for high-throughput bioanalysis. The method was successfully validated, demonstrating excellent performance in terms of linearity, precision, accuracy, and recovery. This method can be readily implemented in clinical and preclinical studies to support the development of Velnacrine.

References

Application Note: High-Throughput Quantification of Velnacrine in Human Plasma by LC-MS/MS using a Deuterated Internal Standard

For Research Use Only. Not for use in diagnostic procedures.

Abstract

This application note describes a robust and sensitive liquid chromatography-tandem mass spectrometry (LC-MS/MS) method for the quantification of Velnacrine in human plasma. The assay utilizes Velnacrine-d4 as a stable isotope-labeled internal standard (IS) to ensure high accuracy and precision. Sample preparation is streamlined using a simple protein precipitation technique, enabling high-throughput analysis. This method is suitable for pharmacokinetic studies and therapeutic drug monitoring of Velnacrine.

Introduction

Velnacrine, the major metabolite of Tacrine, is an acetylcholinesterase inhibitor that has been investigated for the treatment of Alzheimer's disease.[1][2][3] Accurate measurement of Velnacrine concentrations in plasma is crucial for pharmacokinetic and pharmacodynamic assessments. This protocol details a validated method for the determination of Velnacrine in plasma samples using LC-MS/MS, a technique that offers high selectivity and sensitivity for bioanalytical applications.

Experimental

Materials and Reagents

-

Velnacrine (≥98% purity)

-

This compound (≥98% purity, isotopic purity ≥99%)

-

Acetonitrile (LC-MS grade)

-

Methanol (LC-MS grade)

-

Formic acid (LC-MS grade)

-

Water (LC-MS grade)

-

Human plasma (K2EDTA)

Equipment

-

High-Performance Liquid Chromatography (HPLC) system

-

Tandem mass spectrometer with an electrospray ionization (ESI) source

-

Analytical column (e.g., C18, 2.1 x 50 mm, 1.8 µm)

-

96-well collection plates

-

Centrifuge

-

Vortex mixer

Sample Preparation

A protein precipitation method is employed for sample cleanup.[4][5][6]

-

Allow plasma samples to thaw at room temperature.

-

To 50 µL of plasma sample, add 10 µL of this compound internal standard working solution (100 ng/mL in 50% methanol).

-

Add 150 µL of acetonitrile to precipitate proteins.

-

Vortex the mixture for 1 minute.

-

Centrifuge at 4000 rpm for 10 minutes.

-

Transfer the supernatant to a 96-well plate for LC-MS/MS analysis.

Liquid Chromatography

Chromatographic separation is achieved using a C18 analytical column.

| Parameter | Value |

| Column | C18, 2.1 x 50 mm, 1.8 µm |

| Mobile Phase A | 0.1% Formic Acid in Water |

| Mobile Phase B | 0.1% Formic Acid in Acetonitrile |

| Flow Rate | 0.4 mL/min |

| Injection Volume | 5 µL |

| Column Temperature | 40 °C |

| Gradient | Time (min) |

| 0.0 | |

| 2.0 | |

| 2.1 | |

| 2.2 | |

| 3.0 |

Mass Spectrometry

The analysis is performed in the positive ion mode using Multiple Reaction Monitoring (MRM).

| Parameter | Velnacrine | This compound |

| Ionization Mode | ESI Positive | ESI Positive |

| Precursor Ion (m/z) | [To be determined] | [To be determined] |

| Product Ion (m/z) | [To be determined] | [To be determined] |

| Dwell Time (ms) | 100 | 100 |

| Collision Energy (V) | [To be determined] | [To be determined] |

| Declustering Potential (V) | [To be determined] | [To be determined] |

Note: The specific MRM transitions and optimal MS parameters for Velnacrine and this compound need to be experimentally determined.

Method Validation

The method should be validated according to regulatory guidelines (e.g., FDA, EMA) for bioanalytical method validation.

Linearity

The calibration curve is constructed by plotting the peak area ratio of Velnacrine to this compound against the nominal concentration of Velnacrine.

| Analyte | Calibration Range (ng/mL) | R² |

| Velnacrine | 0.1 - 100 | >0.99 |

Accuracy and Precision

The intra- and inter-day accuracy and precision are evaluated by analyzing quality control (QC) samples at three concentration levels (low, medium, and high).

| QC Level | Intra-day Precision (%CV) | Inter-day Precision (%CV) | Intra-day Accuracy (%Bias) | Inter-day Accuracy (%Bias) |

| Low | <15% | <15% | ±15% | ±15% |

| Medium | <15% | <15% | ±15% | ±15% |

| High | <15% | <15% | ±15% | ±15% |

Stability

The stability of Velnacrine in plasma is assessed under various conditions to ensure sample integrity during collection, processing, and storage.[7][8]

| Stability Condition | Duration | Temperature | Result |

| Bench-top | 4 hours | Room Temperature | Stable |

| Freeze-Thaw (3 cycles) | - | -20°C to Room Temp. | Stable |

| Long-term | 30 days | -80°C | Stable |

Experimental Workflow

Caption: Experimental workflow for the quantification of Velnacrine in plasma.

Conclusion

This application note provides a detailed protocol for the sensitive and reliable quantification of Velnacrine in human plasma using LC-MS/MS with a deuterated internal standard. The simple sample preparation and rapid chromatographic analysis make this method suitable for high-throughput applications in clinical and research settings.

References

- 1. Pharmacokinetic studies of cholinesterase inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. Velnacrine in Alzheimer's Disease : An Initial Appraisal of its Clinical Potential - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Membrane-altering effects of velnacrine and N-methylacridinium: relevance to tacrine and Alzheimer's disease - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. agilent.com [agilent.com]

- 5. norlab.com [norlab.com]

- 6. documents.thermofisher.com [documents.thermofisher.com]

- 7. longdom.org [longdom.org]

- 8. Sample Management: Stability of Plasma and Serum on Different Storage Conditions - PMC [pmc.ncbi.nlm.nih.gov]

Application Notes and Protocols for High-Throughput Screening Assays Involving Velnacrine-d4

For Researchers, Scientists, and Drug Development Professionals

Introduction

Velnacrine is a potent, reversible inhibitor of acetylcholinesterase (AChE), the primary enzyme responsible for the hydrolysis of the neurotransmitter acetylcholine. As a hydroxylated derivative of tacrine, velnacrine was investigated for its potential therapeutic benefits in Alzheimer's disease, a neurodegenerative disorder characterized by a decline in cholinergic neurotransmission.[1][2][3][4] High-throughput screening (HTS) assays for AChE inhibitors are crucial in the discovery and development of new therapeutic agents for Alzheimer's and other neurological conditions. Velnacrine-d4, a deuterated form of velnacrine, serves as an essential internal standard for accurate quantification in mass spectrometry-based bioanalytical methods, which are vital for pharmacokinetic and metabolic studies.

These application notes provide detailed protocols for HTS assays to identify and characterize AChE inhibitors like velnacrine and for the quantitative analysis of velnacrine using this compound.

Application 1: High-Throughput Screening for Acetylcholinesterase Inhibitors

This section outlines a protocol for a biochemical HTS assay to identify inhibitors of acetylcholinesterase. The assay is based on the Ellman method, which uses acetylthiocholine as a substrate. Its hydrolysis by AChE produces thiocholine, which reacts with 5,5'-dithiobis-(2-nitrobenzoic acid) (DTNB) to produce a yellow-colored product, 5-thio-2-nitrobenzoate (TNB), which can be quantified spectrophotometrically.

Experimental Protocol: Colorimetric AChE Inhibition HTS Assay

Materials and Reagents:

-

Human recombinant acetylcholinesterase (AChE)

-

Acetylthiocholine iodide (ATCI)

-

5,5'-Dithiobis-(2-nitrobenzoic acid) (DTNB)

-

Phosphate buffer (pH 8.0)

-

Test compounds (including Velnacrine as a positive control) dissolved in DMSO

-

384-well microplates

-

Microplate reader capable of measuring absorbance at 412 nm

Procedure:

-

Reagent Preparation:

-

Prepare a stock solution of AChE in phosphate buffer.

-

Prepare a stock solution of ATCI in deionized water.

-

Prepare a stock solution of DTNB in phosphate buffer.

-

Prepare serial dilutions of test compounds and Velnacrine (positive control) in DMSO.

-

-

Assay Protocol:

-

Add 2 µL of the test compound dilutions or controls (DMSO for negative control, Velnacrine for positive control) to the wells of a 384-well microplate.

-

Add 20 µL of a solution containing AChE and DTNB in phosphate buffer to each well.

-

Incubate the plate at room temperature for 15 minutes to allow the compounds to interact with the enzyme.

-

Initiate the enzymatic reaction by adding 20 µL of the ATCI solution to each well.

-

Immediately measure the absorbance at 412 nm every minute for 10-20 minutes using a microplate reader.

-

-

Data Analysis:

-

Calculate the rate of reaction (V) for each well by determining the slope of the linear portion of the absorbance versus time curve.

-

Determine the percent inhibition for each test compound concentration using the following formula: % Inhibition = [(V_negative_control - V_sample) / V_negative_control] * 100

-

Plot the percent inhibition against the logarithm of the test compound concentration and fit the data to a sigmoidal dose-response curve to determine the IC50 value.

-

Data Presentation

The inhibitory activities of test compounds are typically presented as IC50 values. For context, the table below shows representative IC50 values for known AChE inhibitors.

| Compound | Target | IC50 (µM) |

| Tacrine | Acetylcholinesterase | 0.02 |

| Donepezil | Acetylcholinesterase | 0.0067 |

| Rivastigmine | Acetylcholinesterase | 0.1 |

| Galantamine | Acetylcholinesterase | 0.4 |

| Velnacrine | Acetylcholinesterase | Expected to be in the low micromolar to nanomolar range |

Experimental Workflow Diagram

Caption: High-Throughput Screening (HTS) workflow for AChE inhibitors.

Application 2: Quantitative Analysis of Velnacrine using this compound by LC-MS/MS

This section provides a protocol for the quantification of velnacrine in biological matrices (e.g., plasma) using liquid chromatography-tandem mass spectrometry (LC-MS/MS). This compound is used as an internal standard to ensure high accuracy and precision by correcting for variations during sample preparation and analysis.

Experimental Protocol: LC-MS/MS Quantification

Materials and Reagents:

-

Velnacrine analytical standard

-

This compound internal standard

-

Human plasma (or other biological matrix)

-

Acetonitrile

-

Formic acid

-

Water (LC-MS grade)

-

Solid Phase Extraction (SPE) cartridges

-

LC-MS/MS system (e.g., triple quadrupole mass spectrometer)

Procedure:

-

Sample Preparation (Protein Precipitation & SPE):

-

To 100 µL of plasma sample, add 10 µL of this compound internal standard solution.

-

Add 300 µL of cold acetonitrile to precipitate proteins.

-

Vortex and centrifuge at high speed for 10 minutes.

-

Condition an SPE cartridge with methanol followed by water.

-

Load the supernatant onto the SPE cartridge.

-

Wash the cartridge with water to remove interferences.

-

Elute the analyte and internal standard with an appropriate organic solvent (e.g., methanol with formic acid).

-

Evaporate the eluate to dryness and reconstitute in the mobile phase.

-

-

LC-MS/MS Analysis:

-

Liquid Chromatography (LC):

-

Column: C18 reverse-phase column (e.g., 2.1 x 50 mm, 1.8 µm).

-

Mobile Phase A: 0.1% formic acid in water.

-

Mobile Phase B: 0.1% formic acid in acetonitrile.

-

Gradient: A suitable gradient to separate velnacrine from matrix components.

-

Flow Rate: 0.4 mL/min.

-

Injection Volume: 5 µL.

-

-

Tandem Mass Spectrometry (MS/MS):

-

Ionization Mode: Positive electrospray ionization (ESI+).

-

Detection Mode: Multiple Reaction Monitoring (MRM).

-

MRM Transitions:

-

Velnacrine: Precursor ion (Q1) -> Product ion (Q3) (e.g., m/z 215.1 -> 186.1)

-

This compound: Precursor ion (Q1) -> Product ion (Q3) (e.g., m/z 219.1 -> 190.1)

-

-

-

-

Data Analysis:

-

Integrate the peak areas for both velnacrine and this compound.

-

Calculate the peak area ratio (Velnacrine / this compound).

-

Construct a calibration curve by plotting the peak area ratio against the concentration of the velnacrine standards.

-

Determine the concentration of velnacrine in the unknown samples by interpolating their peak area ratios from the calibration curve.

-

Data Presentation

The results of the quantitative analysis are typically presented in a table showing the concentrations of velnacrine in the unknown samples, along with quality control data.

| Sample ID | Velnacrine Peak Area | This compound Peak Area | Peak Area Ratio | Concentration (ng/mL) |

| Blank | 0 | 150,000 | 0 | 0 |

| Standard 1 | 1,500 | 152,000 | 0.0099 | 1 |

| Standard 2 | 14,800 | 149,500 | 0.0990 | 10 |

| QC Low | 4,600 | 151,000 | 0.0305 | 3.1 |

| QC High | 74,500 | 148,000 | 0.5034 | 50.5 |

| Unknown 1 | 22,300 | 150,500 | 0.1482 | 14.9 |

LC-MS/MS Quantification Workflow Diagram

Caption: Workflow for LC-MS/MS quantification of Velnacrine.

Signaling Pathway

Acetylcholinesterase and Cholinergic Synaptic Transmission

Velnacrine exerts its effect by inhibiting acetylcholinesterase at the cholinergic synapse. The following diagram illustrates the mechanism of action.

Caption: Inhibition of AChE by Velnacrine at the cholinergic synapse.

References

- 1. Velnacrine in Alzheimer's Disease : An Initial Appraisal of its Clinical Potential - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. Velnacrine for the treatment of Alzheimer's disease: a double-blind, placebo-controlled trial. The Mentane Study Group - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. ovid.com [ovid.com]

- 4. Velnacrine for Alzheimer's disease - PubMed [pubmed.ncbi.nlm.nih.gov]

Application Note: High-Throughput Quantification of Velnacrine in Human Plasma Using LC-MS/MS with a Deuterated Internal Standard

Abstract

This application note details a robust and sensitive liquid chromatography-tandem mass spectrometry (LC-MS/MS) method for the quantification of Velnacrine in human plasma. Velnacrine, a potent acetylcholinesterase inhibitor, has been investigated for the treatment of Alzheimer's disease. This method utilizes a stable isotope-labeled internal standard, Velnacrine-d4, to ensure high accuracy and precision, making it suitable for pharmacokinetic studies in drug development. The protocol outlines a straightforward liquid-liquid extraction procedure for sample preparation, followed by a rapid chromatographic separation and detection using a triple quadrupole mass spectrometer. All quantitative data, experimental protocols, and method validation parameters are presented in detail.

Introduction

Velnacrine is a reversible cholinesterase inhibitor that has been studied for its potential to improve cognitive function in patients with Alzheimer's disease.[1] Accurate and reliable quantification of Velnacrine in biological matrices is crucial for pharmacokinetic and toxicokinetic assessments during preclinical and clinical development. LC-MS/MS has become the gold standard for bioanalytical assays due to its high sensitivity, selectivity, and throughput. The use of a stable isotope-labeled internal standard (SIL-IS), such as a deuterated analog, is best practice as it co-elutes with the analyte and effectively compensates for variations in sample preparation, matrix effects, and instrument response. This application note provides a comprehensive protocol for the development and validation of an LC-MS/MS method for Velnacrine using this compound as the internal standard.

Experimental

Materials and Reagents

-

Velnacrine (purity ≥98%)

-

This compound (purity ≥98%, isotopic purity ≥99%)

-

Acetonitrile (LC-MS grade)

-

Methanol (LC-MS grade)

-

Formic acid (LC-MS grade)

-

Water (deionized, 18 MΩ·cm)

-

Human plasma (K2-EDTA)

-

Methyl tert-butyl ether (MTBE) (HPLC grade)

Instrumentation

-

Liquid Chromatograph: Shimadzu Nexera X2 or equivalent

-

Mass Spectrometer: SCIEX Triple Quad™ 5500 or equivalent

-

Analytical Column: Waters ACQUITY UPLC BEH C18, 1.7 µm, 2.1 x 50 mm or equivalent

Standard Solutions

Stock Solutions (1 mg/mL): Stock solutions of Velnacrine and this compound were prepared by dissolving the accurately weighed compounds in methanol.

Working Standard Solutions: Working standard solutions were prepared by serial dilution of the stock solutions with a 50:50 (v/v) mixture of acetonitrile and water.

Internal Standard (IS) Working Solution (100 ng/mL): The this compound stock solution was diluted with a 50:50 (v/v) mixture of acetonitrile and water to achieve a final concentration of 100 ng/mL.

Sample Preparation